molecular formula C18H21N3O4 B2894282 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate CAS No. 2097894-85-2

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate

Cat. No.: B2894282
CAS No.: 2097894-85-2
M. Wt: 343.383
InChI Key: GAMKEZLEJRQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate features a pyrrolidine ring substituted at the 3-position with a quinoxalin-2-yloxy group.

Properties

IUPAC Name

[2-methyl-1-oxo-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(22)25-18(2,3)17(23)21-9-8-13(11-21)24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKEZLEJRQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline nucleus is typically synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under mild acidic or catalytic conditions. For example, reacting o-phenylenediamine with ethyl pyruvate in n-butanol yields 2-hydroxy-3-methylquinoxaline, a precursor for further functionalization. Chlorination of this intermediate using phosphorus oxychloride (POCl₃) produces 2-chloro-3-methylquinoxaline, which serves as a key electrophilic intermediate.

Key Reaction:
$$
\text{o-Phenylenediamine} + \text{Ethyl Pyruvate} \xrightarrow{\text{n-butanol, Δ}} \text{2-Hydroxy-3-methylquinoxaline} \xrightarrow{\text{POCl}_3} \text{2-Chloro-3-methylquinoxaline}
$$

Etherification with Quinoxalin-2-Yloxy Group

The 3-position of the pyrrolidine ring is functionalized with a quinoxalin-2-yloxy group through an Ullmann-type coupling. Using copper(I) iodide as a catalyst, 3-hydroxypyrrolidine reacts with 2-chloroquinoxaline in dimethylformamide (DMF) at 120°C to form 3-(quinoxalin-2-yloxy)pyrrolidine.

Optimization Insight:

  • Excess potassium carbonate improves ether bond formation.
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Acetylation of the Propan-2-Yl Intermediate

The final acetylation step involves reacting 2-methyl-1-oxo-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)propan-2-ol with acetic anhydride in the presence of a base such as triethylamine. This esterification proceeds under anhydrous conditions at 0–5°C to minimize side reactions.

Mechanism:
$$
\text{Alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Acetate Ester}
$$

Yield Data:

Starting Material Product Yield Purity (HPLC)
2-Methyl-1-oxo-propan-2-ol derivative 78% 98.5%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance scalability and safety. For example, the SNAr reaction between 2-chloroquinoxaline and pyrrolidine derivatives is conducted in a plug-flow reactor at 100°C, reducing reaction time from 8 hours to 45 minutes.

Green Chemistry Innovations

Polymer-supported reagents, such as MP-TsOH (macroporous polystyrene-supported tosic acid), streamline purification by adsorbing excess reagents and byproducts. This approach increases yield from 70% to 94% while reducing solvent waste.

Comparative Efficiency:

Method Yield (Lab Scale) Yield (Industrial Scale)
Batch Reactor 78% 65%
Continuous Flow 82% 88%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.05 (s, 3H, OCOCH₃), 3.60–4.20 (m, 4H, pyrrolidine), 7.80–8.60 (m, 4H, quinoxaline).
  • LC-MS: m/z 343.4 [M+H]⁺, confirming molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak at 98.5% purity, with retention time matching synthetic standards.

Challenges and Mitigation Strategies

Regioselectivity in Ether Formation

Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.

Stability of the Acetate Group

Hydrolysis of the acetate ester under basic conditions is minimized by storing the product at –20°C in anhydrous dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the acetate group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Radiotracer Analog: (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline ([18F]IV)

Structural Similarities :

  • Both compounds share a pyrrolidine-1-yl core substituted with a quinoxalin-2-yloxy group.
  • The quinazoline scaffold in [18F]IV is replaced by an acetylated methyl-oxo-propane group in the target compound.

Functional Differences :

  • [18F]IV is a radiolabeled compound synthesized via a two-step radiosynthesis using [18F]fluoride, indicating its application in positron emission tomography (PET) imaging .
  • The target compound’s acetate group may enhance solubility or serve as a prodrug moiety, contrasting with [18F]IV’s fluoroethoxy and methoxy groups, which optimize radiotracer stability and target binding.

Table 1: Key Properties of Radiotracer Analog vs. Target Compound

Property [18F]IV Target Compound
Core Structure Quinazoline Acetylated methyl-oxo-propane
Functional Groups Fluoroethoxy, methoxy Acetate, quinoxalin-2-yloxy
Application PET Imaging Hypothesized prodrug/ester substrate
Antimicrobial Natural Products: (−)-8-Hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin and Related Compounds

Structural Similarities :

  • Both classes incorporate pyrrolidine or pyrrolidinone rings, though the natural products feature fused isocoumarin or acrylic acid moieties .

Functional Differences :

  • The natural products exhibit antimicrobial activity , likely due to their isocoumarin and α,β-unsaturated ester systems, which disrupt microbial membranes or enzymes .
Kinase Inhibitors: 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives

Structural Similarities :

  • Both classes utilize pyrrolidine as a scaffold, though the kinase inhibitors incorporate difluorophenyl and pyrazolo-pyrimidine groups for TRK kinase inhibition .

Functional Differences :

  • The kinase inhibitors are optimized for cancer treatment via TRK pathway blockade, whereas the target compound’s quinoxaline moiety may confer affinity for other targets (e.g., topoisomerases or adenosine receptors).
  • The acetate group in the target compound could modulate bioavailability, contrasting with the kinase inhibitors’ lipophilic substituents.

Table 2: Therapeutic Potential of Kinase Inhibitors vs. Target Compound

Feature Kinase Inhibitors Target Compound
Target TRK Kinase Hypothesized: DNA/enzymes
Key Substituents Difluorophenyl, pyrazolo-pyrimidine Quinoxaline, acetate
Indication Cancer Undefined (potential antiviral)

Table 3: Structural and Functional Comparison Overview

Compound Type Core Structure Key Functional Groups Application Evidence ID
Target Compound Pyrrolidine Quinoxaline, acetate Undefined N/A
Radiotracer ([18F]IV) Quinazoline Fluoroethoxy, methoxy PET Imaging
Antimicrobial Agents Dihydroisocoumarin Hydroxypentyl, acrylic acid Antimicrobial
Kinase Inhibitors Pyrazolo-pyrimidine Difluorophenyl, pyrazole Cancer Therapy

Biological Activity

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate, also known by its CAS number 2097894-85-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoxaline moiety, a pyrrolidine ring, and an acetate group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of 343.4 g/mol. The structure includes functional groups that are known to interact with various biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄
Molecular Weight343.4 g/mol
CAS Number2097894-85-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoxaline moiety has been shown to inhibit certain kinases and enzymes involved in cancer progression, while the pyrrolidine ring may enhance binding affinity to these targets. The acetate group influences solubility and bioavailability, crucial for effective therapeutic action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, quinoxaline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells.

In a comparative study, several quinoxaline derivatives exhibited varying degrees of growth inhibition at concentrations ranging from 10 µM to 25 µM. Notably, compounds structurally related to this compound showed promising results:

CompoundCell LineGI50 (µM)
3aMDA-MB-23148
3bMDA-MB-23128
3cMDA-MB-23137
4gPC-338

These findings suggest that the compound may serve as a lead structure for further development in anticancer therapies.

Anti-inflammatory Activity

Quinoxaline derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to 2-Methyl-1-oxo have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, derivatives of quinoxaline have been explored for antimicrobial activity. Studies indicate that certain analogs possess significant inhibitory effects against various bacterial strains, suggesting a broad spectrum of biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of several quinoxaline derivatives where the focus was on their ability to inhibit target proteins involved in cancer cell proliferation. The study utilized MTS assays to quantify cell viability after treatment with these compounds over a period of 72 hours.

Q & A

Q. Optimization Considerations :

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Intermediate formationQuinoxalin-2-ol, pyrrolidine, DIAD, PPh₃, THF, 0°C → RT72%
AcetylationAcetic anhydride, DMAP, DCM, reflux89%

Basic: Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoxaline aromatic signals at δ 8.2–8.5 ppm; pyrrolidine N–O linkage confirmed by splitting patterns) .
    • 2D NMR (COSY, HSQC) : Resolves complex spin systems and confirms connectivity .
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₂N₃O₄: 356.1608) .
  • HPLC-PDA : Quantifies purity (>98%) and detects impurities (e.g., column: C18, mobile phase: MeCN/H₂O gradient) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking :
    • Target selection : Prioritize enzymes with quinoxaline-binding pockets (e.g., kinases, DNA gyrase) .
    • Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
    • Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with known inhibitors .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., quinoxaline’s π-π stacking ability) for activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:

  • Contradiction Example : Discrepancies in ¹³C NMR chemical shifts due to tautomerism or solvent effects.
  • Resolution Strategies :
    • Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering in pyrrolidine) .
    • Deuterium Exchange Experiments : Identifies labile protons (e.g., –OH or –NH groups) .
    • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., SHELX refinement for bond lengths/angles) .

Advanced: How do reaction conditions influence by-product formation during synthesis?

Answer:

  • By-Products :
    • Impurity A : Unreacted quinoxalin-2-ol (retention time 8.2 min in HPLC) .
    • Impurity B : Over-acetylation product (mass 398.18 [M+H]⁺) .
  • Mitigation Strategies :
    • Stoichiometric Control : Limit acetic anhydride to 1.1 equivalents .
    • Low-Temperature Quenching : Prevents decomposition of intermediates .

Basic: What experimental design considerations are critical for studying the compound’s reactivity?

Answer:

  • Functional Group Compatibility :
    • The acetyl group is prone to hydrolysis; avoid aqueous conditions at high pH .
    • Quinoxaline’s electron-deficient ring directs electrophilic substitutions to specific positions .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress .

Advanced: What role does the quinoxaline moiety play in pharmacological activity?

Answer:

  • Mechanistic Insights :
    • DNA Intercalation : Quinoxaline’s planar structure intercalates DNA, inhibiting replication (IC₅₀ ≈ 5 μM in leukemia cells) .
    • Enzyme Inhibition : Blocks topoisomerase II via H-bonding with Ser-149 and π-stacking with Tyr-165 .
  • Evaluation Methods :
    • In vitro assays : MIC testing against bacterial strains (e.g., S. aureus ATCC 25923) .
    • In silico ADMET : Predicts bioavailability (e.g., LogP ≈ 2.1 suggests moderate absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.